杜克拉辛

描述

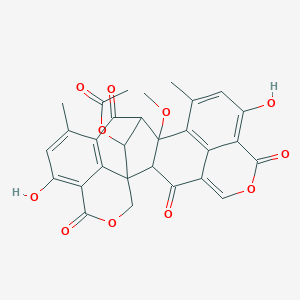

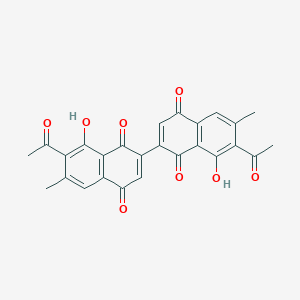

Duclauxin is a complex heptacyclic oligophenalenone dimer, which is a type of fungal polyketide with notable bioactivities. It is characterized by its unique structure, consisting of an isocoumarin and a dihydroisocoumarin unit joined by a cyclopentane ring, resembling a hinge or castanets-like configuration . Duclauxin and its derivatives are primarily produced by various species of Penicillium and Talaromyces, and they exhibit a range of biological activities, including antitumor, enzyme inhibition, and antimicrobial effects . These compounds have shown potential in agricultural and medical applications due to their ability to inhibit ATP synthesis by affecting mitochondrial respiration .

Synthesis Analysis

The biosynthesis of duclauxin involves a series of redox transformations, starting with the oxidative cleavage of the peri-fused tricyclic phenalenone by a cupin family dioxygenase. This leads to a hemiketal-oxaphenalenone intermediate, which is further modified by additional redox enzymes into monomeric building blocks. These monomers are then coupled by oxidative reactions, catalyzed by enzymes such as a P450 monooxygenase, to form the dimeric structure of duclauxin .

Molecular Structure Analysis

Duclauxin's molecular structure has been elucidated through various spectroscopic methods, including X-ray single crystal diffraction and (13)C NMR DFT calculations. These analyses have confirmed the S configuration at C-9' of duclauxin analogues, correcting a long-standing misrepresentation of these compounds as C-9'R epimers . The structure of duclauxin is further characterized by significant intramolecular hydrogen bonding and an open clam-shell configuration, as revealed by X-ray structural analysis .

Chemical Reactions Analysis

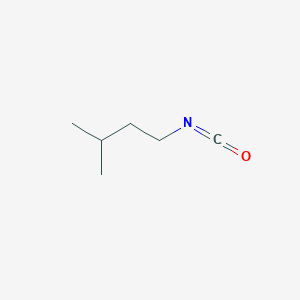

Duclauxin and its derivatives can undergo various chemical reactions due to their polyketide nature. For instance, the isocoumarin nucleus of duclauxin can react with ammonia or primary amines to produce duclauxamides or N-alkylated derivatives. These modifications can significantly affect the biological activities of the compounds, such as their cytotoxicity and effects on mitochondrial respiration .

Physical and Chemical Properties Analysis

The physical and chemical properties of duclauxin have been characterized through melting point determination, optical rotation, and spectroscopic methods such as IR, NMR, and MS. Duclauxin isolated from different Penicillium species has shown variations in melting points, which can be attributed to the presence of solvent molecules in the crystal structure, as in the case of duclauxin ethyl acetate solvate . Additionally, duclauxin's ability to inhibit mitochondrial functions, such as respiration and oxidative phosphorylation, has been demonstrated, highlighting its role as an antitumor agent 10.

科学研究应用

杜克拉辛衍生物和生物活性

杜克拉辛是一种七环低聚菲萘酮二聚体,具有重要的生物活性,包括抗肿瘤、酶抑制和抗菌特性。它通过抑制线粒体呼吸和 ATP 合成对多种肿瘤细胞系有效。杜克拉辛及其类似物主要由青霉菌和曲霉菌属产生,在农业和医学应用中显示出潜力 (Shahid 等,2021 年)。

杜克拉辛的生物合成

杜克拉辛的生物合成途径涉及一系列氧化还原转化。这些转化由杯蛋白家族双加氧酶引发,导致形成单体构件块,这些构件块是杜克拉辛衍生物中的关键成分。这条途径展示了自然界在天然产物生物合成中生成复杂结构的策略 (Gao 等,2018 年)。

杜克拉辛的细胞毒性作用

杜克拉辛及其衍生物,如异克拉辛和去乙酰杜克拉辛,对癌细胞系表现出细胞毒性作用。这些化合物没有遗传毒性,但主要是由于它们对线粒体中 ATP 合成的有效抑制而具有细胞毒性,突出了它们作为抗癌剂的潜力 (Kawai 等,2004 年)。

结构见解和潜在应用

较新的研究导致了杜克拉辛家族的结构修订和提出的生物合成途径。这些见解对于理解杜克拉辛在包括制药在内的各个领域的性质和潜在应用至关重要 (Cao 等,2015 年)。

杜克拉辛的经济高效生产

研究还集中在开发生产杜克拉辛的经济高效的方法,例如使用添加了马铃薯淀粉的花生壳。这些方法可以显着降低生产成本,使杜克拉辛更容易用于研究和应用目的 (Bryant 等,1993 年)。

属性

IUPAC Name |

(9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22O11/c1-9-5-14(32)18-20-15(9)23(34)21-25(40-11(3)30)28(20,8-39-27(18)36)24-22(33)12-7-38-26(35)17-13(31)6-10(2)19(16(12)17)29(21,24)37-4/h5-7,21,24-25,31-32H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQDAYWQELBEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C3=C1C(=O)C4C(C3(COC2=O)C5C4(C6=C7C(=COC(=O)C7=C(C=C6C)O)C5=O)OC)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938337 | |

| Record name | 4,11-Dihydroxy-8a-methoxy-6,9-dimethyl-3,7,12,15-tetraoxo-8,8a,15,15a-tetrahydro-1H,3H,7H,12H-8,15b-methanopyrano[3'',4'',5'':4',5']naphtho[1',2':6,7]cyclohepta[1,2,3-de][2]benzopyran-16-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Duclauxin | |

CAS RN |

1732-37-2 | |

| Record name | Duclauxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,11-Dihydroxy-8a-methoxy-6,9-dimethyl-3,7,12,15-tetraoxo-8,8a,15,15a-tetrahydro-1H,3H,7H,12H-8,15b-methanopyrano[3'',4'',5'':4',5']naphtho[1',2':6,7]cyclohepta[1,2,3-de][2]benzopyran-16-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

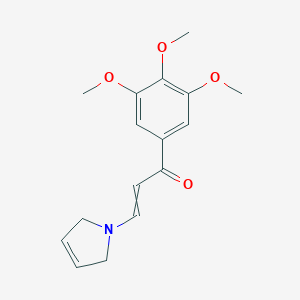

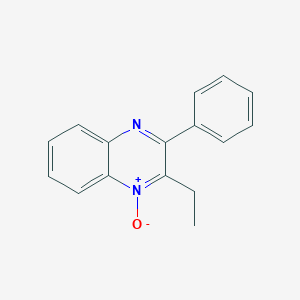

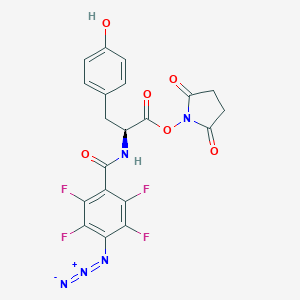

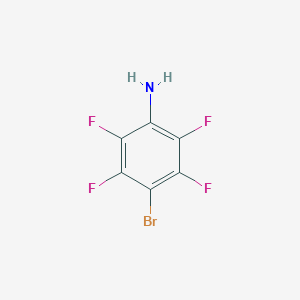

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B155645.png)

![Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B155654.png)

![N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide](/img/structure/B155658.png)

![N-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide](/img/structure/B155676.png)